molecular formula C13H16N2O3 B11482378 6-(2-Hydroxybut-3-yn-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazole-3-carboxamide

6-(2-Hydroxybut-3-yn-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazole-3-carboxamide

Cat. No.: B11482378
M. Wt: 248.28 g/mol
InChI Key: BBQJOVNBTRBPSE-UHFFFAOYSA-N
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Description

6-(2-HYDROXY-3-BUTYN-2-YL)-3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s unique structure, featuring a benzisoxazole core and a butynyl group, suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-HYDROXY-3-BUTYN-2-YL)-3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Formation of the benzisoxazole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the butynyl group: This step may involve alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(2-HYDROXY-3-BUTYN-2-YL)-3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzisoxazole core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-HYDROXY-3-BUTYN-2-YL)-3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzisoxazole derivatives: Compounds with similar core structures but different substituents.

    Butynyl derivatives: Compounds with similar butynyl groups but different core structures.

Uniqueness

The uniqueness of 6-(2-HYDROXY-3-BUTYN-2-YL)-3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

9-(2-hydroxybut-3-yn-2-yl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-5-carboxamide

InChI

InChI=1S/C13H16N2O3/c1-3-13(2,17)8-5-6-4-7(8)11-9(6)10(12(14)16)15-18-11/h1,6-9,11,17H,4-5H2,2H3,(H2,14,16)

InChI Key

BBQJOVNBTRBPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CC2CC1C3C2C(=NO3)C(=O)N)O

Origin of Product

United States

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